molecular formula C10H11BrClNO B1380331 4-(2-Bromo-4-chlorophenyl)morpholine CAS No. 1432058-09-7

4-(2-Bromo-4-chlorophenyl)morpholine

Cat. No.: B1380331
CAS No.: 1432058-09-7
M. Wt: 276.56 g/mol
InChI Key: HGZHAHONVGMGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Bromo-4-chlorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrClNO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a phenyl ring, which is substituted with bromine and chlorine atoms . The exact structural details may vary depending on the specific conditions and reagents used in the synthesis.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures are known to participate in a variety of chemical reactions. For instance, bromo-chloro phenyl compounds can undergo Suzuki cross-coupling reactions .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their unique structural properties. A comprehensive review by Asif and Imran (2019) highlights the significance of morpholine and pyrans derivatives in pharmacological research. These compounds have been the focus of chemical design efforts aimed at developing diverse pharmacologically active substances. The review elaborates on the methodologies explored for synthesizing morpholine and pyran analogues and their potent pharmacophoric activities, suggesting a wide array of applications in drug development and chemical research (Asif & Imran, 2019).

Environmental and Toxicological Studies

The study of chlorophenols and related compounds like 4-(2-Bromo-4-chlorophenyl)morpholine is crucial for understanding their impact on the environment and their toxicological profiles. Krijgsheld and Gen (1986) assessed the effects of various chlorophenols on aquatic environments, noting moderate toxic effects to aquatic life, which may be significant for fish upon long-term exposure. This research underscores the importance of studying such compounds to evaluate environmental safety and potential risks (Krijgsheld & Gen, 1986).

Applications in Organic Synthesis

In the realm of organic synthesis, the structural features of morpholine derivatives, including those with bromo-chlorophenyl groups, are leveraged for the synthesis of various pharmacologically active compounds. Fu-li Zhang (2012) discussed the synthetic routes of rivaroxaban, highlighting the importance of intermediates like 4-(4-aminophenyl)-3-morpholinone for industrial applications. This insight into synthetic methodologies underscores the relevance of such compounds in the pharmaceutical industry and their role in facilitating the production of therapeutically significant agents (Zhang Fu-li, 2012).

Safety and Hazards

While specific safety data for “4-(2-Bromo-4-chlorophenyl)morpholine” is not available, compounds with similar structures can be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(2-bromo-4-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHAHONVGMGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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